molecular formula C14H16N2O2 B2938191 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid CAS No. 957312-77-5

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Cat. No. B2938191
CAS RN: 957312-77-5
M. Wt: 244.294
InChI Key: GHFKRELXCJQVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, also known as EDMPBA, is a synthetic organic compound that has a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. EDMPBA is used in the synthesis of various organic compounds, such as drugs and dyes, and as a catalyst in organic reactions. It is also used as a reagent in the synthesis of other organic compounds. In addition, EDMPBA has been studied for its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Molecular Structure and Supramolecular Aggregation

One study focused on the molecular structure of a compound similar to 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, highlighting the interactions between the pyrazole ring and benzoic acid moiety. These interactions lead to the formation of a one-dimensional zigzag structure through hydrogen bonding and weak interactions, suggesting potential applications in the development of new materials with specific supramolecular architectures (Yu Zhang, Yi-zhi Li, Hanbing Tao, & Long-gen Zhu, 2002).

Hydrogen-Bonded Supramolecular Structures

Another research demonstrated how substituted 4-pyrazolylbenzoates engage in hydrogen bonding to form supramolecular structures in one, two, and three dimensions. This study is pivotal for understanding how minor modifications in molecular design can impact the overall molecular architecture, which is crucial for the development of molecular sensors, catalysts, and materials science (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Bioactive Compound Synthesis

Research on the biotransformation of gallic acid by Beauveria sulfurescens presented the synthesis of new compounds through microbial culture. This process mimics mammalian metabolism, suggesting the potential of using microbial cultures for generating bioactive compounds or studying the pharmacological properties of new chemical entities (F. Hsu, Li-Ming Yang, Shwu-Fen Chang, Li-Hsuan Wang, C. Hsu, Pan-Chun Liu, & Shwu-Jiuan Lin, 2007).

Organic Catalysis in Aqueous Medium

A study explored the use of naturally occurring benzoic acid derived anions to prepare ionic liquids, which exhibited supramolecular polymeric aggregation. These ionic liquids were applied as catalysts in organic synthesis, revealing the impact of supramolecular aggregation on catalytic efficiency. This research offers insights into the design of new catalytic systems for green chemistry applications (Muhammad Naveed Javed, Imran Ali Hashmi, Shoaib Muhammad, A. Bari, S. Ghulam Musharraf, Syed Junaid Mahmood, S. Javed, Firdous Imran Ali, Faisal Rafique, Muhammad Amjad Ilyas, & Waqas Ahmed Waseem, 2021).

Photophysical and Electronic Properties

Investigations on antipyrine derivatives have been conducted to study their synthesis and optical properties. These studies are fundamental in developing new materials for optoelectronic applications, demonstrating how structural modifications can significantly influence the optical absorption and refraction properties of these compounds (N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, M. Diab, A. El‐Bindary, & M. A. El-kader, 2017).

properties

IUPAC Name

4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFKRELXCJQVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

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